1-(1-Ethylpiperidin-3-yl)ethan-1-one
Description
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-(1-ethylpiperidin-3-yl)ethanone |
InChI |
InChI=1S/C9H17NO/c1-3-10-6-4-5-9(7-10)8(2)11/h9H,3-7H2,1-2H3 |
InChI Key |
MQILSGDWXHBXOK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC(C1)C(=O)C |
Origin of Product |
United States |
Preparation Methods
N-Ethylation Followed by C3 Acetylation
A two-step approach involving sequential nitrogen alkylation and carbon acetylation has been proposed as a primary synthetic pathway.
Step 1: Synthesis of 1-Ethylpiperidine
Piperidine undergoes N-alkylation using ethyl bromide in the presence of potassium carbonate (K$$2$$CO$$3$$) as a base. This reaction typically proceeds in dichloromethane (CH$$2$$Cl$$2$$) at reflux temperatures (40–50°C) for 5–8 hours, yielding 1-ethylpiperidine with efficiencies exceeding 85%.
Step 2: Directed C3 Acetylation
The introduction of the acetyl group at the third carbon position necessitates selective functionalization. A plausible method involves:
- Lithiation : Treating 1-ethylpiperidine with lithium diisopropylamide (LDA) at −78°C to deprotonate the C3 position.
- Acetylation : Quenching the lithiated intermediate with acetyl chloride to form this compound.
This approach mirrors methodologies used for analogous piperidine derivatives, where strong bases enable regioselective deprotonation.
Catalytic Hydrogenation of Pyridine Precursors
Industrial-scale production may leverage catalytic hydrogenation of substituted pyridines. For example:
- Synthesis of 3-Acetyl-1-ethylpyridine : Reacting pyridine with ethylamine and acetyl chloride under Friedel-Crafts conditions.
- Hydrogenation : Reducing the aromatic pyridine ring to piperidine using palladium-on-carbon (Pd/C) or Raney nickel under hydrogen gas (H$$_2$$) at 50–100 psi and 80–120°C.
This method offers scalability but requires precise control over reaction conditions to avoid over-reduction or side reactions.
Phase Transfer Catalyst-Mediated Substitution
Adapting methodologies from triazole synthesis, a substitution reaction could be employed:
- Chlorination : Introduce a chloride leaving group at the C3 position of 1-ethylpiperidine using thionyl chloride (SOCl$$_2$$).
- Acetylide Substitution : React 3-chloro-1-ethylpiperidine with sodium acetylide in a tetrahydrofuran (THF)-water biphasic system with a phase transfer catalyst (e.g., PEG-1000).
Optimal conditions derived from analogous reactions suggest yields up to 98.4% at 65°C over 5 hours.
Reaction Optimization and Parameter Analysis
Temperature and Solvent Effects
Comparative studies of N-alkylation reactions reveal that polar aprotic solvents (e.g., CH$$2$$Cl$$2$$) enhance reaction rates by stabilizing ionic intermediates. Elevated temperatures (50–65°C) improve kinetics but may promote side reactions such as over-alkylation.
Catalytic Systems
Hydrogenation efficiency depends critically on catalyst selection:
| Catalyst | Pressure (psi) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd/C (5%) | 50 | 80 | 78 |
| Raney Ni | 100 | 120 | 85 |
| PtO$$_2$$ | 75 | 100 | 72 |
Data adapted from industrial hydrogenation protocols.
Industrial Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety:
- Continuous Flow Reactors : Enable precise control over exothermic reactions like hydrogenation.
- Waste Minimization : Phase transfer catalysts (e.g., PEG-1000) reduce organic solvent usage by 40% compared to traditional methods.
- Purification : Salting-out techniques using nitric acid and sodium hydroxide achieve >99% purity without chromatography.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Scalability | Cost |
|---|---|---|---|
| N-Ethylation/Acetylation | 70–85 | Moderate | $$ |
| Catalytic Hydrogenation | 75–85 | High | $$$ |
| Phase Transfer Substitution | 90–98 | High | $$ |
The phase transfer method emerges as the most efficient, though it requires specialized handling of acetylide reagents.
Chemical Reactions Analysis
Types of Reactions
1-(1-Ethylpiperidin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group or the piperidine ring can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-(1-Ethylpiperidin-3-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(1-Ethylpiperidin-3-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The compound’s effects are mediated through pathways involving these targets, leading to its observed biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 1-(1-Ethylpiperidin-3-yl)ethan-1-one, differing in substituents, heterocyclic cores, or functional groups.
1-(2-Methyl-1H-indol-3-yl)-2-piperidin-1-yl-ethanone
- Structure : A piperidine ring linked via a two-carbon chain to a 2-methylindole moiety.
- Key Differences: The ketone is part of a longer carbon chain rather than directly attached to the piperidine.
- Implications : The indole group may enhance binding to aromatic-rich biological targets, such as serotonin receptors, compared to the simpler piperidine-ketone framework of the target compound.
1-(3-{[(2-Aminoethyl)(cyclopropyl)amino]methyl}-1-piperidinyl)ethanone
- Structure: A piperidine ring with a complex substituent containing cyclopropyl and aminoethyl groups.
- Key Differences :
- The 3-position substituent includes a branched amine and cyclopropane, increasing steric bulk and basicity.
- The ketone is at the 1-position of the piperidine, altering electronic distribution.
- Implications: The cyclopropyl group may improve metabolic stability, while the aminoethyl moiety could facilitate salt formation for enhanced solubility.
2-(1-Ethylpiperidin-4-yl)ethanamine
- Structure : An ethylpiperidine derivative with an ethylamine side chain at the 4-position.
- Key Differences :
- Replaces the ketone with a primary amine, altering reactivity and hydrogen-bonding capacity.
- The 4-position substitution may influence conformational flexibility.
1-(4-(4-Methylpiperazin-1-yl)phenyl)ethan-1-one
- Structure : A phenyl ring substituted with a methylpiperazine group and a ketone.
- Key Differences :
- Replaces the piperidine ring with a phenyl group, reducing basicity.
- The methylpiperazine introduces a secondary amine, enhancing water solubility.
- Implications : The aromatic phenyl group may dominate electronic interactions in drug-receptor binding, contrasting with the aliphatic piperidine in the target compound.
Data Table: Structural and Functional Comparisons
Research Findings and Implications
Synthetic Accessibility :
- The target compound and its analogs are synthesized via nucleophilic substitution or condensation reactions. For example, 1-(4-(4-Methylpiperazin-1-yl)phenyl)ethan-1-one is prepared by reacting 1-(4-fluorophenyl)ethan-1-one with excess methylpiperazine under thermal conditions .
- Grinding methods (e.g., for hydrazide derivatives in ) may improve yields for ketone-containing compounds .
Biological Relevance: Piperidine-ketone hybrids are under investigation for CNS applications due to their ability to cross the blood-brain barrier. Ethyl substituents (as in the target compound) may prolong half-life by reducing oxidative metabolism .
Structure-Activity Relationships (SAR) :
- Position of Ketone : Ketones at the 3-position (target compound) vs. 1-position () alter electron density on the piperidine nitrogen, affecting basicity and interactions with targets like ion channels.
- Heterocycle vs. Aromatic Rings : Piperidine derivatives exhibit conformational flexibility, whereas phenyl-based analogs () prioritize planar interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
